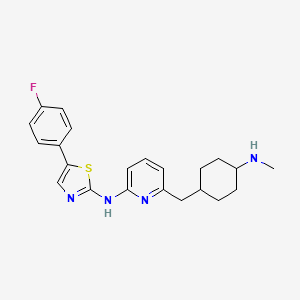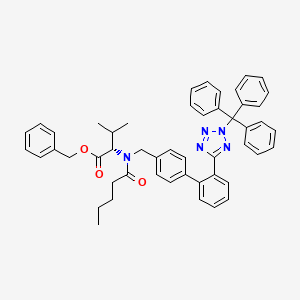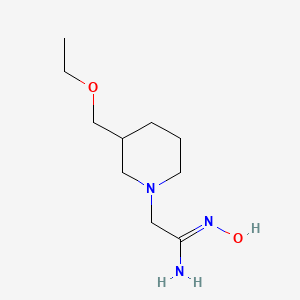
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with an ethoxymethyl group and an N’-hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with an ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of action of various biological pathways .
Medicine
Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility allows for the creation of materials with specific characteristics tailored to various applications .
Mécanisme D'action
The mechanism of action of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These interactions can modulate the activity of various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-(3-(methoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxybenzimidamide
- (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxypropionamide
Uniqueness
What sets (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide apart from similar compounds is its specific combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H21N3O2 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-[3-(ethoxymethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-2-15-8-9-4-3-5-13(6-9)7-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
Clé InChI |
WLDKYZMHVMENJJ-UHFFFAOYSA-N |
SMILES isomérique |
CCOCC1CCCN(C1)C/C(=N/O)/N |
SMILES canonique |
CCOCC1CCCN(C1)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


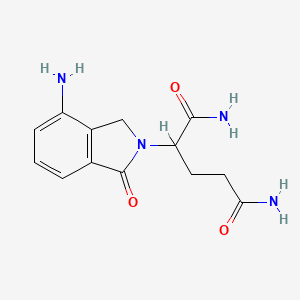
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
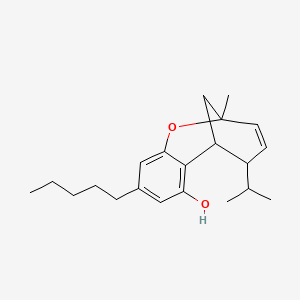
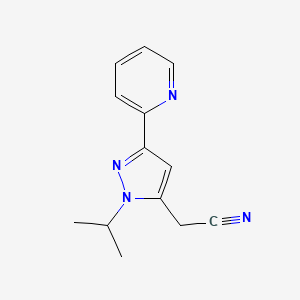
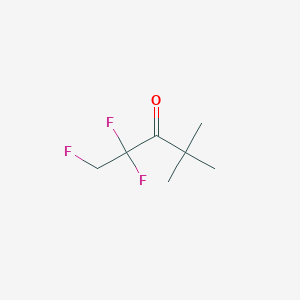
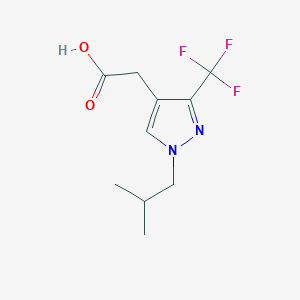

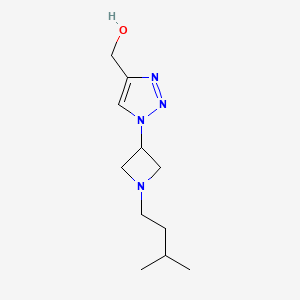


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)

